![molecular formula C14H24N2O6 B2526949 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 899963-11-2](/img/structure/B2526949.png)

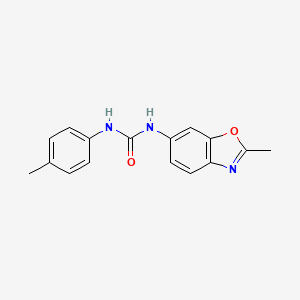

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

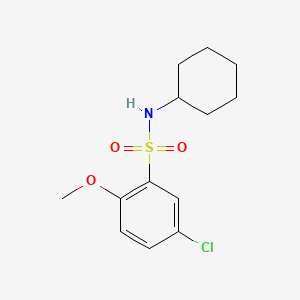

The compound N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide is a chemical structure that is part of a broader class of compounds known as oxalamides. These compounds are characterized by the presence of an oxalamide moiety, which is a functional group consisting of two amide groups connected to the same carbon atom of an oxalyl group.

Synthesis Analysis

The synthesis of related oxalamides has been explored through various synthetic routes. One such approach involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to the formation of di- and mono-oxalamides . This method, which includes the classical Meinwald rearrangement, is operationally simple and high yielding, making it a potentially useful strategy for synthesizing this compound.

Molecular Structure Analysis

The molecular structure of this compound likely includes a spirocyclic framework, as indicated by the "dioxaspiro[4.4]nonan" descriptor. Spirocyclic compounds are known for their unique three-dimensional shapes, which can impact their chemical reactivity and physical properties. The synthesis of related 1,6-dioxa-3,9-diazaspiro[4.4]nonanes has been reported, which are a class of oxy-oxazolidinones obtained via O-acylated α-hydroxyamides . This suggests that similar synthetic strategies could be applicable to the target compound.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in its structure. The oxalamide moiety is known to participate in various chemical reactions, including rearrangements and cyclization reactions. The synthesis of related 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon has been described, which involves a double intramolecular iodoetherification . This indicates that the dioxaspiro moiety in the target compound could also undergo similar intramolecular reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the presence of the dioxaspiro and oxalamide groups would contribute to its solubility, melting point, and stability. The spirocyclic nature of the compound may also influence its crystallinity and the ability to form solid-state structures. The dimethoxyethyl group could potentially increase the solubility of the compound in organic solvents due to its ether linkages.

properties

IUPAC Name |

N'-(2,2-dimethoxyethyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6/c1-19-11(20-2)8-16-13(18)12(17)15-7-10-9-21-14(22-10)5-3-4-6-14/h10-11H,3-9H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHIRDIRERBISM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1COC2(O1)CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(ethylthio)benzamide hydrochloride](/img/structure/B2526870.png)

![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)

![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)

![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)